molecular formula C10H12N2O4 B8513960 methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate

Cat. No.: B8513960
M. Wt: 224.21 g/mol
InChI Key: NMLAUBDOPKTXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a hydroxyimino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxyimino derivative. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[amino(hydroxyimino)methyl]-benzenecarboxylate
  • Methyl 3-hydroxy-4-aminobenzoate
  • Methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate

Uniqueness

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate is unique due to the presence of both the hydroxyimino and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential drug development .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-(N'-hydroxycarbamimidoyl)-4-methoxybenzoate

InChI

InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12)

InChI Key

NMLAUBDOPKTXCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-cyano-4-methoxybenzoate (518 mg, 2.71 mmol), hydroxylamine (810 μL, 50% in water, 13.55 mmol) in EtOH (20 mL) was heated for 18 h at 60° C. after which time solvents were removed under vacuum, solid residue was triturated with water filtered and dried under vacuum overnight to give the title compound as an off-white solid (600 mg, quant). 1H NMR (DMSO-d6, 300 MHz) δ 9.48 (s, 1H), 7.97-7.95 (m, 2H), 7.20-7.17 (m, 1H), 5.70 (bs, 2H), 3.87 (s, 3H), 3.82 (s, 3H). LC/MS (Method B): 225.1 (M+H)+.
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
810 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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